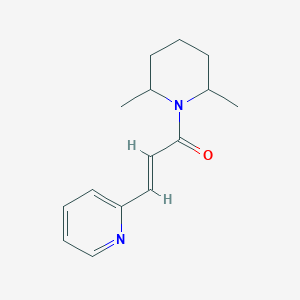
(7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone, commonly known as HDBM-1, is a compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. HDBM-1 has been found to have several pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects.
作用机制
The exact mechanism of action of HDBM-1 is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. HDBM-1 has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
HDBM-1 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). HDBM-1 has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, HDBM-1 has been found to induce the expression of p53, a tumor suppressor protein that plays a role in the regulation of cell cycle and apoptosis.
实验室实验的优点和局限性
One advantage of using HDBM-1 in lab experiments is its relatively low toxicity. HDBM-1 has been found to have low cytotoxicity in both normal and cancer cells. Additionally, HDBM-1 has been found to have good solubility in water, making it easy to administer in lab experiments. However, one limitation of using HDBM-1 in lab experiments is its limited stability in aqueous solutions. HDBM-1 has been found to degrade rapidly in aqueous solutions, which can affect its effectiveness in experiments.
未来方向
There are several future directions for the study of HDBM-1. One potential direction is the development of HDBM-1 derivatives with improved stability and efficacy. Another potential direction is the study of HDBM-1 in combination with other drugs for the treatment of cancer and inflammation. Additionally, the study of HDBM-1 in animal models of neurodegenerative diseases could provide insight into its potential use as a neuroprotective agent.
合成方法
The synthesis of HDBM-1 involves the reaction of 7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid with piperidin-1-ylmethanone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of HDBM-1 as a white crystalline solid with a melting point of 137-139°C.
科学研究应用
HDBM-1 has been extensively studied for its potential use in medicinal chemistry. It has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. HDBM-1 has also been found to have anti-cancer effects, particularly in the treatment of breast cancer. Additionally, HDBM-1 has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2)10-11-6-7-12(13(18)14(11)20-16)15(19)17-8-4-3-5-9-17/h6-7,18H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASODCFPJLIAECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=C(C=C2)C(=O)N3CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-yl)-piperidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)
![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)


![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)